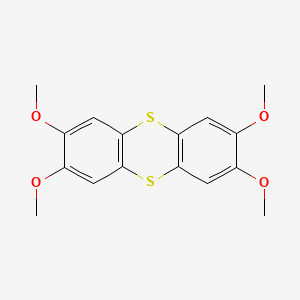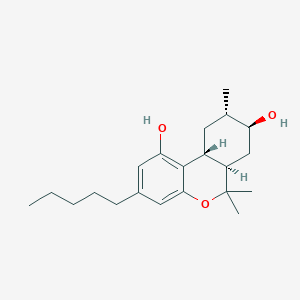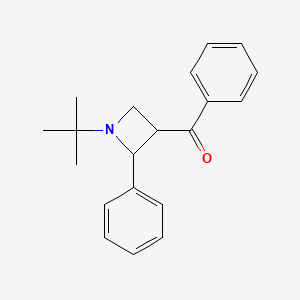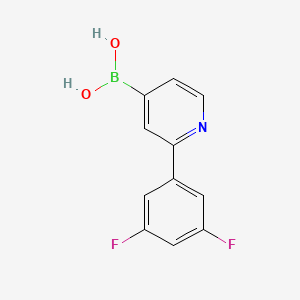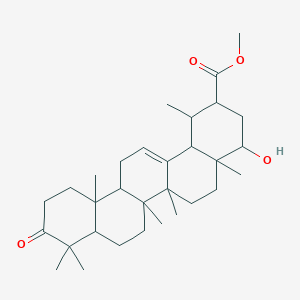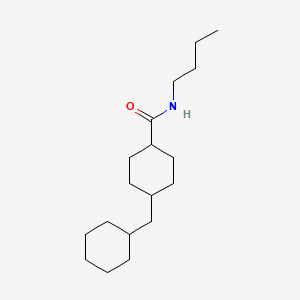
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- is an organic compound with a complex structure. It belongs to the class of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its cyclohexane ring and the presence of a butyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- typically involves the reaction of cyclohexanecarboxylic acid with an amine. The process can be carried out under various conditions, including:
Amidation Reaction: Cyclohexanecarboxylic acid reacts with butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.
Catalytic Hydrogenation: The compound can also be synthesized by hydrogenating a precursor compound in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- may involve large-scale amidation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Nucleophiles: Various nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions include cyclohexanecarboxylic acid, cyclohexylamine, and substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxamide: A simpler analog without the butyl group.
Cyclohexylcarboxamide: Another related compound with a similar structure.
Hexahydrobenzamide: A compound with a similar cyclohexane ring but different substituents.
Uniqueness
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexane ring, a butyl group, and an amide linkage makes it a versatile compound with diverse applications.
Eigenschaften
CAS-Nummer |
101564-21-0 |
|---|---|
Molekularformel |
C18H33NO |
Molekulargewicht |
279.5 g/mol |
IUPAC-Name |
N-butyl-4-(cyclohexylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H33NO/c1-2-3-13-19-18(20)17-11-9-16(10-12-17)14-15-7-5-4-6-8-15/h15-17H,2-14H2,1H3,(H,19,20) |
InChI-Schlüssel |
QXXLUPWSUAZMPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1CCC(CC1)CC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





